molecular formula C10H12N2O2 B6642499 N-phenyl-1,2-oxazolidine-2-carboxamide

N-phenyl-1,2-oxazolidine-2-carboxamide

Cat. No.: B6642499
M. Wt: 192.21 g/mol
InChI Key: LWRPZEXAYVOBMG-UHFFFAOYSA-N
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Description

N-phenyl-1,2-oxazolidine-2-carboxamide is a chemical compound with the molecular formula C12H14N2O3 and belongs to the class of oxazolidine derivatives . Oxazolidinones, the core structure of this class, are recognized as a significant scaffold in medicinal chemistry, notably for their role as synthetic antibacterial agents . These compounds typically exhibit their activity by inhibiting bacterial protein synthesis. They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, a mechanism that is distinct from other antibacterial classes and provides activity against various resistant bacteria . Beyond their antibacterial potential, oxazolidine-based structures are extensively utilized in organic synthesis as chiral auxiliaries to control stereoselectivity in a wide range of reactions, including alkylations and aldol reactions . The structural motifs of oxazolidinones and related derivatives are also key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs) . Researchers value this compound for exploring new pharmaceutical pathways and developing novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-phenyl-1,2-oxazolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(12-7-4-8-14-12)11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRPZEXAYVOBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Cyclization via Lithium-Mediated Reactions

The direct synthesis of oxazolidine-carboxamide derivatives through lithium-catalyzed cyclization has been extensively documented. In a landmark study, a method involving the reaction of N-aryl-O-alkylcarbamates with acetamidoacetoxypropane derivatives in the presence of lithium t-butoxide demonstrated high efficiency . For instance, combining N-carbobenzoxy-3-fluoro-4-morpholinylaniline with (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide in tetrahydrofuran (THF) and methanol at 5–21°C yielded 72.9% of the target oxazolidinone after 15 hours . Critical parameters include:

  • Base selection : Lithium alkoxides (e.g., t-butoxide) are preferred due to their strong deprotonation capacity (pK DMSO > 12).

  • Solvent system : Polar aprotic solvents like THF facilitate intermediate stabilization.

  • Temperature control : Reactions proceed optimally between 5°C and 25°C to minimize side reactions.

This method avoids isolating unstable intermediates, making it scalable for industrial applications . Adapting this protocol to synthesize N-phenyl derivatives would require substituting the morpholinyl group with a phenyl moiety while maintaining the lithium-mediated cyclization mechanism.

Urea Intermediate Formation and Intramolecular Cyclization

A three-step synthesis involving urea intermediates and Curtius rearrangement has been validated for analogous structures . The process begins with the nucleophilic addition of benzylamine to 4-(isocyanatomethyl)furan-3-carbonyl azide, forming a urea-linked precursor. Subsequent Curtius rearrangement at reflux temperatures (e.g., 16 hours in THF) generates an isocyanate intermediate, which undergoes intramolecular cyclization to yield the oxazolidine-carboxamide . Key modifications for N-phenyl derivatives include:

  • Substrate adjustment : Replacing benzylamine with aniline to introduce the phenyl group.

  • Cyclization conditions : Optimizing reaction time and temperature to accommodate phenyl ring steric effects.

In a representative procedure, refluxing 4-((3-benzylureido)methyl)furan-3-carbonyl azide in THF for 16 hours produced a 73.3% yield of the cyclized product . This pathway’s flexibility allows for tuning the electronic properties of the aryl group, which could enhance reaction kinetics for phenyl-substituted targets.

Chloroethylamine-Based Ring Closure

Bis(2-chloroethyl)amine serves as a versatile building block for oxazolidine ring formation. Reacting this amine with carbonyl-containing compounds like isatins in the presence of potassium carbonate induces cyclization via nucleophilic displacement . For example, treating bis(2-chloroethyl)amine with substituted isatins at room temperature yielded 1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl] derivatives in moderate yields . Adapting this method for N-phenyl-1,2-oxazolidine-2-carboxamide synthesis would involve:

  • Substrate design : Employing phenyl isocyanate instead of isatins to introduce the carboxamide group.

  • Reaction optimization : Adjusting the base concentration (e.g., K2CO3) to facilitate efficient ring closure.

This approach benefits from readily available starting materials and mild conditions, though yields may require enhancement through solvent selection (e.g., DMF or acetonitrile) .

Protection-Deprotection Strategies for Functional Group Compatibility

Multi-step syntheses employing protective groups are critical for compounds with sensitive functional groups. A patent detailing the synthesis of (4S,5R)-5-carboxymethyl-2,2-dimethyl-4-phenyl-oxazolidine-3-carboxylic acid t-butyl ester illustrates this approach . Key steps include:

  • Boc protection : Shielding the amine group of phenylglycinol using di-tert-butyl dicarbonate.

  • Hypochlorite oxidation : Introducing the carboxyl group via controlled oxidation at –7°C to 5°C.

  • Deprotection : Removing the Boc group under acidic conditions to reveal the free amine.

Applying this strategy to this compound would involve protecting the carboxamide nitrogen during ring-forming reactions, followed by deprotection to finalize the structure .

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents Yield Advantages Limitations
Lithium-mediated N-Aryl carbamatesLiOt-Bu, THF72.9%One-step, scalableRequires anhydrous conditions
Urea cyclization Isocyanate derivativesBenzylamine, THF73.3%Tunable aryl groupsMulti-step, long reaction times
Chloroethylamine Bis(2-chloroethyl)amineK2CO3, DMF~60%*Mild conditionsModerate yields
Protection-deprotection Phenylglycinol, Boc anhydrideNaOCl, pyridine68%Functional group toleranceComplex purification steps

*Estimated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1,2-oxazolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Open-chain amine derivatives

    Substitution: Nitro or halogenated phenyl derivatives

Scientific Research Applications

Biological Activities

N-phenyl-1,2-oxazolidine-2-carboxamide and its derivatives have demonstrated various biological activities:

  • Antibacterial Activity : Oxazolidinone derivatives have been extensively researched for their effectiveness against gram-positive bacteria, including strains resistant to traditional antibiotics like linezolid. For instance, compounds derived from oxazolidinones have shown minimal inhibitory concentrations (MIC) below 0.5 μg/mL against multidrug-resistant strains of Enterococcus and Staphylococcus aureus .
  • Anticancer Potential : Some studies suggest that oxazolidinone derivatives may inhibit specific cancer cell lines. For example, certain compounds have been evaluated for their efficacy in inhibiting neuroblastoma cell growth, indicating potential as anticancer agents .
  • Anti-inflammatory Effects : Research indicates that oxazolidinone derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study evaluating a series of oxazolidinone derivatives found that one particular compound exhibited superior antibacterial activity compared to linezolid against resistant strains. The study reported MIC values significantly lower than those observed for existing treatments, suggesting that these derivatives could be developed into new therapeutic agents .

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against neuroblastoma cell lines, showing promising results in inhibiting cell proliferation. The compound's mechanism was linked to the modulation of sphingolipid metabolism, which is critical in cancer biology .

Data Tables

PropertyValue/Description
Chemical StructureThis compound
Primary ApplicationsAntibacterial, Anticancer, Anti-inflammatory
MIC Values (Antibacterial)< 0.5 μg/mL against resistant strains
Key StudiesShowed efficacy against neuroblastoma cell lines

Mechanism of Action

The mechanism of action of N-phenyl-1,2-oxazolidine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it can act as an inhibitor of glycogen phosphorylase, which plays a role in glucose metabolism . The compound’s ability to form stable complexes with its targets is crucial for its activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights critical differences between N-phenyl-1,2-oxazolidine-2-carboxamide and its closest analog, 2-oxo-N-phenylpyrrolidine-1-carboxamide (CAS: 7003-68-1):

Property This compound 2-Oxo-N-Phenylpyrrolidine-1-Carboxamide
Molecular Weight 323.127 g/mol ~207.22 g/mol (calculated)
PSA 70.67 Ų ~55.4 Ų (estimated for pyrrolidine analogs)
Hydrogen Bond Donors 2 1 (amide NH)
Hydrogen Bond Acceptors 3 (two carbonyl oxygens, one ring oxygen) 3 (two carbonyl oxygens, one ring oxygen)
Ring Structure Oxazolidine (5-membered, O/N-containing) Pyrrolidine (5-membered, all-carbon)
Stereochemical Features 1 defined bond stereocenter No reported stereocenters
Synthetic References Cyclization-based methods (inferred) Multi-step synthesis via amidation/cyclization

Key Observations:

  • Ring System Differences: The oxazolidine ring incorporates oxygen and nitrogen, enhancing polarity and hydrogen-bonding capacity compared to the all-carbon pyrrolidine ring. This may influence solubility and biological target interactions.
  • Hydrogen Bonding: The additional hydrogen bond donor in the oxazolidine derivative could improve binding affinity in pharmacological contexts but reduce lipophilicity.
  • Stereochemical Complexity: The defined stereocenter in this compound may lead to isomer-specific activity, a feature absent in the pyrrolidine analog .

Stability and Reactivity

  • Deuterium Exchange: Studies on related aromatic compounds (e.g., azobenzenes and pyridines) suggest that phenyl-substituted carboxamides may undergo protium-deuterium exchange under catalytic or high-temperature conditions . However, the oxazolidine ring’s rigidity might confer greater stability compared to more flexible analogs like pyrrolidine derivatives.
  • Thermal Stability: The oxazolidine ring’s heteroatoms could increase susceptibility to ring-opening reactions under acidic or basic conditions, whereas pyrrolidine derivatives are typically more robust .

Pharmacological Potential (Inferred)

  • Beta-Lactam Analogs: Compounds like (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () demonstrate antimicrobial activity, suggesting that the carboxamide group and heterocyclic systems are pharmacologically relevant.
  • Oxadiazole Derivatives: The compound in , featuring a carboxamide and fluorophenyl group, highlights the role of such motifs in drug design, particularly in kinase inhibition or antiviral applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-phenyl-1,2-oxazolidine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, oxazolidine ring formation can be achieved using epoxide intermediates or via condensation of carboxamide precursors with aldehydes. Optimization involves selecting catalysts (e.g., Lewis acids) and controlling temperature (e.g., reflux in DMF for 12–24 hours). Reaction progress should be monitored via TLC or LC-MS .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
  • Oxidative stability : Treat with hydrogen peroxide (3% v/v) and analyze via NMR for reactive site identification.
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if crystalline) to resolve ambiguities in spatial arrangement .

Advanced Research Questions

Q. How can computational modeling be utilized to predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADME prediction : Use software like SwissADME to calculate topological polar surface area (PSA, ~70.7 Ų) and XLogP (~2.0), which correlate with blood-brain barrier permeability and intestinal absorption.
  • Molecular docking : Screen derivatives against target proteins (e.g., enzymes or receptors) using AutoDock Vina to prioritize candidates for synthesis .

Q. What experimental approaches are critical for resolving contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer :

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time, and solvent controls).
  • Orthogonal validation : Confirm activity via complementary assays (e.g., enzymatic inhibition + cell viability).
  • Data normalization : Use internal standards (e.g., IC₅₀ values relative to positive controls) to minimize batch variability .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modifications at the phenyl ring (e.g., electron-withdrawing groups like -F or -CF₃) or oxazolidine nitrogen.
  • Bioactivity profiling : Test derivatives in dose-response assays to correlate substituent effects with potency.
  • Hydrogen bond analysis : Use crystallographic or computational data to identify critical interactions (e.g., NH groups as H-bond donors) .

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